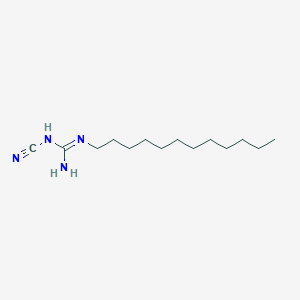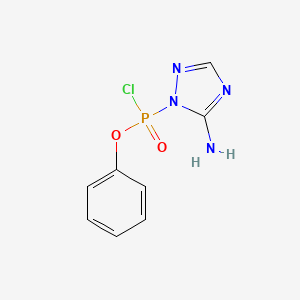
3-(2-(Acetylthio)ethoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Acetylthio)ethoxy)propanoic acid is an organic compound with the molecular formula C9H16O5S It is characterized by the presence of an acetylthio group attached to an ethoxy chain, which is further connected to a propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Acetylthio)ethoxy)propanoic acid typically involves the reaction of 3-mercaptopropionic acid with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acetylthio compound, which is then reacted with ethylene oxide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Acetylthio)ethoxy)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylthio group can be reduced to a thiol group.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-(Acetylthio)ethoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(2-(Acetylthio)ethoxy)propanoic acid involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(2-(Acetylthio)ethoxy)ethoxy)propanoic acid
- 3-(2-(Benzyloxy)ethoxy)propanoic acid
- 3-(2-(2-Azidoethoxy)ethoxy)propanoic acid
Uniqueness
3-(2-(Acetylthio)ethoxy)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetylthio group allows for specific interactions with proteins, making it a valuable tool in biochemical research .
Eigenschaften
Molekularformel |
C7H12O4S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
3-(2-acetylsulfanylethoxy)propanoic acid |
InChI |
InChI=1S/C7H12O4S/c1-6(8)12-5-4-11-3-2-7(9)10/h2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
HSNPMMDQAHUVKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium](/img/structure/B14081136.png)
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)


![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)



![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)

